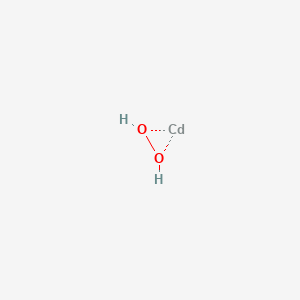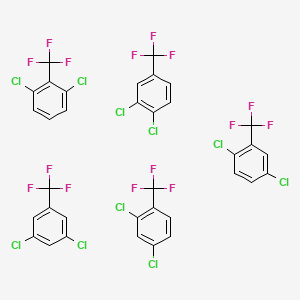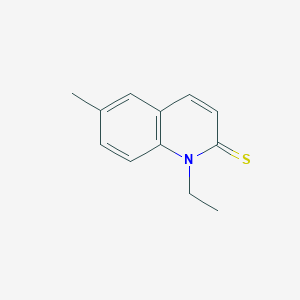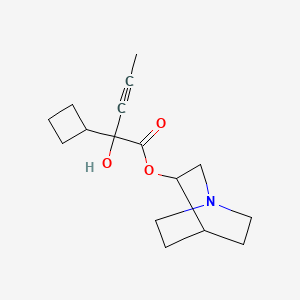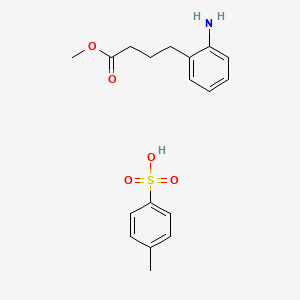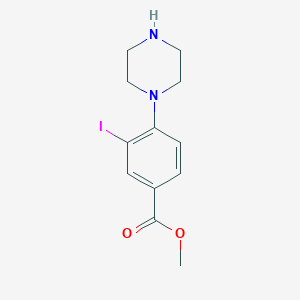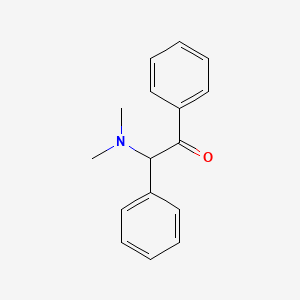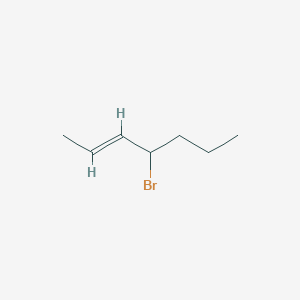
4-Bromo-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-heptene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-heptene can be synthesized through the bromination of 2-heptene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions. The procedure involves the following steps :
- In a 500-ml round-bottomed flask, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 ml of carbon tetrachloride.
- Stir and heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
- Remove the succinimide by suction filtration and wash with carbon tetrachloride.
- Distill the carbon tetrachloride solution to obtain this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hepten-4-ol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 2-heptyne.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide to form 2,4-dibromoheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Electrophilic Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products:
- 2-Hepten-4-ol (from substitution)
- 2-Heptyne (from elimination)
- 2,4-Dibromoheptane (from addition)
Applications De Recherche Scientifique
4-Bromo-2-heptene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-heptene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in the bromination reaction, the N-bromosuccinimide generates a bromine radical, which then reacts with the double bond of 2-heptene to form the brominated product .
Comparaison Avec Des Composés Similaires
2-Bromoheptane: A brominated alkane with similar reactivity but lacking the double bond.
4-Chloro-2-heptene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
2-Heptene: The parent alkene without the bromine substituent.
Uniqueness: 4-Bromo-2-heptene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
(E)-4-bromohept-2-ene |
InChI |
InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+ |
Clé InChI |
PZCKKTZCRIZAKZ-HWKANZROSA-N |
SMILES isomérique |
CCCC(/C=C/C)Br |
SMILES canonique |
CCCC(C=CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




